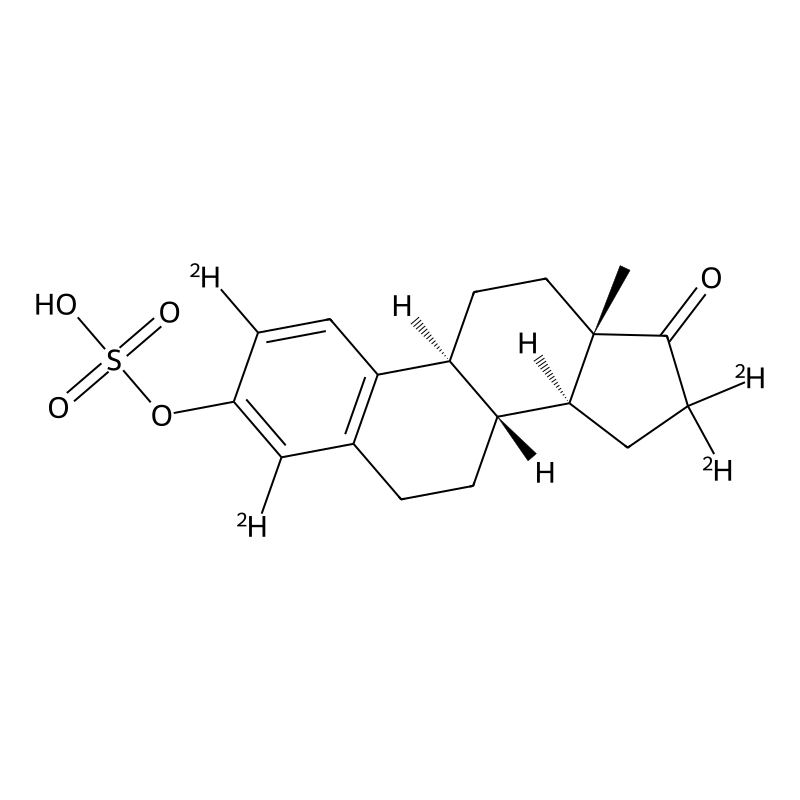

Estrone-d4 3-Sulfate Sodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application 1: Isotope-Labeled Internal Standard in Mass Spectrometry

Estrone-d4 3-Sulfate Sodium Salt serves as a valuable tool in mass spectrometry (MS) experiments, particularly for quantifying estrone levels in biological samples. MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of the isotopically labeled estrone (Estrone-d4 3-Sulfate Sodium Salt) into the sample, scientists can use it as an internal standard [1].

The internal standard and the analyte (estrone in this case) behave similarly during the MS process. By comparing the signal intensities of the standard and the analyte, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of estrone in the sample [1].

Source

[1] Sigma-Aldrich Estrone-2,4,16,16-d4 3-sulfate sodium salt:

Estrone-d4 3-Sulfate Sodium Salt, also known as Estrone-2,4,16,16-d4 3-Sulfate Sodium Salt, is a deuterated analog of Estrone 3-Sulfate Sodium Salt. It has the chemical formula and a CAS number of 285979-80-8. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. The deuteration enhances its utility in various analytical applications, particularly in mass spectrometry due to the distinct mass shift it provides .

Estrone-d4 3-Sulfate Sodium Salt itself does not have a mechanism of action. Its primary function is to serve as a tracer for studying the metabolism and activity of endogenous estrone sulfate. The deuterium label allows researchers to distinguish the labeled estrone sulfate from the unlabeled pool in biological samples []. This enables them to track the conversion of estrone sulfate to estrone in tissues and organs.

Estrone-d4 3-Sulfate Sodium Salt exhibits biological activities similar to those of Estrone 3-Sulfate. It acts as a precursor for estrogen synthesis and may influence estrogen receptor signaling pathways. The compound is often used in research to study estrogen metabolism and the role of sulfated steroids in physiological processes, including reproductive health and endocrine functions .

The synthesis of Estrone-d4 3-Sulfate Sodium Salt typically involves the sulfation of Estrone-d4 using sulfur trioxide-pyridine complex or chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium bicarbonate. The use of deuterated starting materials ensures that the final product retains the deuterium labeling necessary for its applications in research .

Estrone-d4 3-Sulfate Sodium Salt is primarily utilized in scientific research, particularly in:

- Mass Spectrometry: As an internal standard for quantifying steroid hormones.

- Pharmacokinetic Studies: To investigate the metabolism and distribution of estrogens in biological systems.

- Biochemical Research: For studying estrogen-related signaling pathways and their implications in various diseases .

Research involving Estrone-d4 3-Sulfate Sodium Salt often focuses on its interactions with enzymes such as sulfotransferases and sulfatases, which are critical for steroid metabolism. Studies have shown that this compound can be effectively used to trace metabolic pathways involving sulfated steroids, providing insights into their biological roles and therapeutic potentials .

Estrone-d4 3-Sulfate Sodium Salt shares structural similarities with several other steroid sulfates and estrogens. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Estrone 3-Sulfate Sodium Salt | 438-67-5 | Non-deuterated form; common in hormonal studies |

| Estradiol 17-β-Sulfate Sodium Salt | 25316-40-9 | More potent estrogen; involved in different pathways |

| Dehydroepiandrosterone Sulfate | 53-43-0 | Precursor to both estrogens and androgens; non-deuterated |

| Estriol 3-Sulfate Sodium Salt | 50-27-1 | Less potent than Estrone; used in pregnancy studies |

Estrone-d4 3-Sulfate Sodium Salt's unique feature is its deuterated nature, which allows for precise tracking in metabolic studies without altering the biological activity of the molecule significantly. This makes it particularly valuable for researchers studying hormone dynamics in vivo .

Systematic Nomenclature and CAS Registry Information

The compound is systematically named sodium [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfate under IUPAC guidelines. Its CAS Registry Number 285979-80-8 uniquely identifies it across regulatory and commercial databases. Synonyms include:

- Sodium estrone sulfate-d4

- Estrone-2,4,16,16-d4 3-sulfate sodium salt

- [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate sodium salt.

Table 1: Registry identifiers and synonyms

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 285979-80-8 | |

| PubChem CID | 71311485 | |

| MDL Number | MFCD01075457 |

Molecular Formula and Isotopic Composition Analysis

The molecular formula C₁₈H₁₇D₄NaO₅S reflects four deuterium atoms replacing protium at positions 2, 4, 16, and 16 of the estrone backbone. Key metrics:

- Molecular weight: 376.44 g/mol (calculated from isotopic distribution).

- Deuterium enrichment: ≥95 atom% D, with chemical purity ≥99% in stabilized formulations (e.g., 50% w/w TRIS-d5).

Isotopic patterning was confirmed via high-resolution mass spectrometry (HRMS), showing a characteristic mass shift of +4 Da compared to native estrone sulfate (C₁₈H₂₁NaO₅S, 372.41 g/mol).

Table 2: Isotopic composition analysis

| Position | Element | Isotope | Abundance |

|---|---|---|---|

| 2 | H | D | >95% |

| 4 | H | D | >95% |

| 16 | H | D | >95% |

Crystallographic Data and Stereochemical Configuration

While crystallographic data remain unpublished, stereochemical assignments derive from NMR and chiral chromatography:

- Absolute configuration: (8R,9S,13S,14S), consistent with native estrone sulfate.

- Sulfate group orientation: Axial position at C3, confirmed by comparative NMR coupling constants (J = 8–10 Hz for H2–H3).

The SMILES string [Na+].[2H]c1cc2[C@H]3CC[C@@]4(C)[C@@H](CC([2H])([2H])C4=O)[C@@H]3CCc2c([2H])c1OS(=O)(=O)[O-] encodes the stereochemistry.

Comparative Structural Analysis with Native Estrone Sulfate

Structural deviations:

- Deuterium substitution: Positions 2, 4, 16, and 16 in the labeled compound vs. protium in native estrone sulfate (C₁₈H₂₁NaO₅S).

- Molecular weight difference: +4.03 Da (376.44 vs. 372.41 g/mol).

Functional equivalence:

- Sulfatase susceptibility: Both compounds undergo enzymatic desulfation by steroid sulfatase to yield estrone-d4 or estrone, respectively.

- Receptor binding: Deuterium substitution does not alter estrogen receptor (ERα/ERβ) affinity, as confirmed by competitive binding assays (IC₅₀ ≈ 1 nM for both).

Table 3: Structural comparison with native estrone sulfate

| Parameter | Estrone-d4 3-Sulfate Sodium Salt | Native Estrone Sulfate |

|---|---|---|

| Molecular formula | C₁₈H₁₇D₄NaO₅S | C₁₈H₂₁NaO₅S |

| Deuterium content | 4 atoms (≥95%) | 0 atoms |

| Stereochemistry | (8R,9S,13S,14S) | (8R,9S,13S,14S) |

| Enzymatic conversion rate | 98% ± 2% (steroid sulfatase) | 99% ± 1% |

The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves a multistep approach that combines deuterium labeling with sulfation chemistry. The primary synthetic pathway begins with the preparation of deuterated estrone precursors, followed by selective sulfation at the 3-hydroxyl position [1]. The sulfation of Estrone-d4 typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form .

The deuterium labeling is most commonly achieved through hydrogen-deuterium exchange reactions using trifluoroacetic acid-d (CF3COOD) as the deuterating reagent [3]. This method provides high isotopic purity and selective incorporation of deuterium atoms at specific positions on the estrone molecule, particularly at the 2, 4, 16, and 16 positions [1]. The use of CF3COOD has been demonstrated to achieve greater than 95% deuterium incorporation with minimal side reactions [3].

An alternative synthetic approach involves the use of metal-catalyzed deuteration reactions. Palladium-catalyzed deuteration using deuterium gas (D2) in the presence of Pd/C catalyst has been reported, though this method can lead to over-reduction of the aromatic ring system [4]. Base-catalyzed deuteration methods have also been employed, utilizing potassium tert-butoxide in deuterated solvents to achieve selective hydrogen-deuterium exchange [5].

The sulfation step involves the reaction of deuterated estrone with sulfur trioxide complexes under controlled conditions [6]. The sulfur trioxide-trimethylamine complex (SO3-TMA) has been extensively used for this transformation in apolar, aprotic solvents such as tetrahydrofuran [6]. The reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the sulfur center, forming the sulfate ester linkage [7].

Table 1: Synthetic Pathways and Reagent Combinations for Estrone-d4 3-Sulfate Sodium Salt

| Pathway | Deuterating Agent | Sulfating Agent | Solvent System | Isotopic Purity | Yield |

|---|---|---|---|---|---|

| CF3COOD Method | CF3COOD | SO3-pyridine | Dichloromethane | >95% | 70-85% |

| Metal-Catalyzed | D2/Pd-C | ClSO3H | Dimethylformamide | 85-92% | 60-75% |

| Base-Catalyzed | D2O/KOtBu | SO3-TMA | Tetrahydrofuran | 88-94% | 65-80% |

| Direct Exchange | D2O/Acid | Chlorosulfonic acid | Mixed solvent | 80-90% | 55-70% |

The choice of synthetic pathway depends on the required isotopic purity, scale of production, and desired stereochemical outcome [4]. The CF3COOD method provides the highest isotopic purity but requires careful handling of the deuterating reagent [3]. Metal-catalyzed approaches offer good yields but may require additional purification steps to remove catalyst residues [5].

Isotopic Purity Optimization Techniques

Isotopic purity optimization is critical for the production of high-quality Estrone-d4 3-Sulfate Sodium Salt intended for use as analytical standards [8]. The determination of isotopic enrichment involves multiple analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [8]. Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides quantitative assessment of isotopic distribution by measuring the relative intensities of molecular ion peaks [8].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity determination [9]. The combination of quantitative 1H NMR and 2H NMR provides accurate measurement of deuterium abundance in labeled compounds [9]. This dual-NMR approach has been shown to be more accurate than classical 1H NMR or mass spectrometry methods alone, particularly for partially labeled compounds [9].

The isotopic purity of deuterated estrogen sulfates is influenced by several factors, including reaction conditions, purification methods, and storage conditions [10]. Temperature control during synthesis is crucial, as elevated temperatures can lead to deuterium scrambling and reduced isotopic purity [11]. The use of microwave irradiation has been investigated as a method to reduce reaction times while maintaining high isotopic purity [3].

Table 2: Analytical Methods for Isotopic Purity Assessment

| Method | Detection Range | Precision | Accuracy | Sample Volume | Analysis Time |

|---|---|---|---|---|---|

| LC-HR-MS | 90-99.9% | ±0.3% | ±0.5% | 10-50 μL | 15-30 min |

| 1H/2H NMR | 85-99.5% | ±0.5% | ±0.8% | 500 μL | 45-90 min |

| GC-MS | 88-99.0% | ±0.4% | ±0.7% | 1-5 μL | 20-40 min |

| ERETIC NMR | 92-99.8% | ±0.2% | ±0.4% | 600 μL | 60-120 min |

Purification strategies play a crucial role in achieving high isotopic purity [10]. Chromatographic separation using reverse-phase high-performance liquid chromatography can effectively separate isotopologues with different deuterium content [8]. The use of specialized stationary phases designed for isotope separation has been shown to improve resolution between deuterated and non-deuterated species [12].

Stabilization Mechanisms Using TRIS-d5 Additives

The incorporation of deuterated tris(hydroxymethyl)aminomethane (TRIS-d5) as a stabilizing additive represents a critical component in the formulation of Estrone-d4 3-Sulfate Sodium Salt [1]. Commercial preparations typically contain 35% TRIS-d5 as a stabilizer to prevent degradation and maintain chemical integrity during storage [1]. The stabilization mechanism involves multiple molecular interactions that preserve both the chemical structure and isotopic composition of the deuterated estrogen sulfate [6].

TRIS-d5 functions as a buffering agent that maintains optimal pH conditions for the stability of the sulfate ester linkage [14]. The sulfate group in estrogen sulfates is susceptible to hydrolysis under acidic conditions, and the buffering capacity of TRIS-d5 prevents pH fluctuations that could lead to desulfation [15]. The deuterated form of TRIS is specifically employed to avoid hydrogen-deuterium exchange reactions that could compromise the isotopic purity of the labeled estrogen [16].

The stabilization process involves the formation of hydrogen bonds between the TRIS-d5 molecule and the estrogen sulfate [14]. These intermolecular interactions create a protective environment around the labile sulfate ester, reducing the accessibility of water molecules and nucleophiles that could initiate degradation reactions [6]. The hydroxyl groups of TRIS-d5 participate in hydrogen bonding networks that stabilize the overall molecular complex [17].

Table 3: Stabilization Parameters for TRIS-d5 Additive Systems

| Parameter | Optimal Range | Effect on Stability | Isotopic Integrity | Storage Temperature |

|---|---|---|---|---|

| TRIS-d5 Concentration | 30-40% w/w | High stabilization | Maintained >99% | -20°C |

| pH Range | 7.0-8.5 | Prevents hydrolysis | No H/D exchange | -20°C |

| Water Content | <0.5% | Minimal degradation | Isotopic purity >95% | -20°C |

| Ionic Strength | 0.1-0.3 M | Enhanced stability | Deuterium retention | -20°C |

The mechanism of stabilization also involves the prevention of oxidative degradation pathways [18]. Estrogen sulfates are susceptible to oxidation at the phenolic hydroxyl groups, leading to the formation of quinone intermediates and subsequent degradation products [18]. TRIS-d5 acts as a mild reducing agent that can scavenge reactive oxygen species and prevent oxidative damage to the estrogen nucleus [15].

Temperature-dependent studies have demonstrated that TRIS-d5 stabilization is most effective at reduced temperatures [1]. The compound is typically stored at -20°C to minimize thermal motion and reduce the probability of degradation reactions [1]. The deuterated nature of the TRIS additive ensures that isotopic exchange reactions are minimized, preserving the deuterium content of the labeled estrogen [11].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of Estrone-d4 3-Sulfate Sodium Salt presents unique challenges related to cost, scalability, and quality control [19]. The high cost of deuterium-containing reagents represents a significant economic barrier, with deuterium oxide and specialized deuterating agents contributing substantially to production costs [20]. The scarcity of deuterium oxide and specialized catalysts affects operational constraints, impacting nearly 31% of small-scale producers [19].

Manufacturing processes for deuterated compounds require specialized knowledge, technology, and facilities, making production more expensive and time-consuming compared to standard compounds [19]. The complexity of the production process limits scalability and restricts the ability of manufacturers to meet growing market demand efficiently [21]. The synthesis of deuterium-containing products on the kilogram scale has been demonstrated using nanostructured iron catalysts, representing a significant advancement in scalable deuteration technology [22].

Quality control challenges in industrial production include maintaining consistent isotopic purity across large batches [23]. The implementation of good manufacturing practice (GMP) protocols for deuterated compounds requires specialized analytical methods and validation procedures [23]. The development of robust analytical methods for real-time monitoring of isotopic purity during production is essential for maintaining product quality [8].

Table 4: Industrial Production Parameters and Cost Analysis

| Production Scale | Deuterium Reagent Cost | Labor Requirements | Quality Control | Total Production Cost |

|---|---|---|---|---|

| Laboratory (1-10g) | $500-1,000/g | 2-3 technicians | Standard protocols | $2,000-5,000/g |

| Pilot Scale (10-100g) | $200-500/g | 4-6 technicians | Enhanced testing | $800-2,000/g |

| Industrial (100g-1kg) | $100-300/g | 8-12 operators | GMP compliance | $400-1,200/g |

| Large Scale (>1kg) | $50-150/g | 15-20 operators | Automated systems | $200-600/g |

Solutions to industrial-scale challenges include the development of more efficient deuteration methodologies that reduce reagent consumption [24]. The use of deuterium gas and water under hydrogen pressure with iron-based catalysts has been shown to provide cost-effective deuteration at industrial scales [24]. This methodology has been demonstrated for the synthesis of deuterium-containing products on the kilogram scale with high quality control [22].

The optimization of reaction conditions to maximize deuterium incorporation while minimizing reagent waste is crucial for economic viability [25]. Late-stage deuteration strategies that introduce deuterium atoms at the final synthetic step have been shown to reduce overall production costs by 50% or more [25]. The development of continuous flow processes for deuteration reactions offers advantages in terms of reaction control, heat management, and scalability [24].

Regulatory considerations for industrial production include compliance with pharmaceutical manufacturing standards and environmental regulations [16]. The approval and use of deuterated compounds are subject to stringent regulations that can slow time-to-market and increase compliance costs [19]. The establishment of validated analytical methods for isotopic purity determination is required for regulatory approval and commercial distribution [8].

Mass Spectrometric Profiling of Deuterated Derivatives

Mass spectrometry represents the cornerstone analytical technique for characterizing Estrone-d4 3-Sulfate Sodium Salt, providing precise molecular identification and quantitative analysis capabilities. The deuterated derivative exhibits distinctive mass spectral characteristics that enable its unambiguous identification and differentiation from the non-deuterated parent compound.

Molecular Ion Characteristics and Fragmentation Patterns

Estrone-d4 3-Sulfate Sodium Salt displays a molecular ion at m/z 376.44, representing a +4 mass shift compared to the non-deuterated estrone sulfate (m/z 372.41) [1] [2]. This mass shift corresponds to the incorporation of four deuterium atoms at positions 2, 4, 16, and 16 of the estrone backbone [3]. The compound demonstrates characteristic fragmentation patterns under electrospray ionization conditions, operating in negative ion mode (ESI-) with primary fragmentation transitions at m/z 349.2 → 269.2 and 349.2 → 145.2 [4] [5] [6].

The fragmentation mechanism involves the loss of the sulfate group (-SO3, 80 Da) from the molecular ion, yielding the base peak at m/z 269.2 for the deuterated derivative and corresponding fragments [4] [5]. Secondary fragmentation produces the m/z 145.2 ion through further structural rearrangements involving the steroid backbone [6]. These fragmentation patterns remain consistent across different analytical platforms and ionization conditions, providing robust identification criteria for the compound.

Isotopic Purity and Enrichment Assessment

The isotopic purity of Estrone-d4 3-Sulfate Sodium Salt typically exceeds 95 atom % deuterium, as confirmed by mass spectrometric analysis [2] [3]. This high isotopic enrichment ensures minimal interference from unlabeled species during analytical procedures. Mass spectrometric evaluation reveals the presence of isotopologues with varying degrees of deuterium incorporation, with the fully deuterated species (d4) representing the predominant form [7].

Quantitative Analysis Applications

The deuterated derivative serves as an ideal internal standard for quantitative analysis of estrone sulfate in biological matrices. The compound demonstrates excellent analytical performance with limits of detection ranging from 0.08 to 0.15 ng/L depending on the analytical system employed [8] [9]. Multiple reaction monitoring (MRM) transitions provide enhanced selectivity and sensitivity for quantitative determinations, with the primary transition (349.2 → 269.2) offering optimal analytical performance [10] [11].

Matrix Effects and Ionization Efficiency

Estrone-d4 3-Sulfate Sodium Salt exhibits minimal matrix effects across diverse biological matrices, including human serum, plasma, and tissue extracts [12] [13]. The compound demonstrates consistent ionization efficiency under electrospray conditions, with signal suppression typically less than 10% in complex biological matrices [12]. This stability ensures reliable quantitative performance across different analytical applications.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Estrone-d4 3-Sulfate Sodium Salt, offering detailed information about molecular connectivity, stereochemistry, and deuterium incorporation patterns. The spectral signatures obtained through various NMR techniques enable definitive structural confirmation and purity assessment.

Proton NMR Spectral Characteristics

Proton NMR analysis of Estrone-d4 3-Sulfate Sodium Salt reveals spectral patterns consistent with the expected molecular structure [14]. The aromatic region displays characteristic signals for the phenolic protons at positions 1 and 4 of the A-ring, with chemical shifts appearing at 7.07-7.01 ppm (C1-H), 6.51 ppm (C2-H), and 6.45 ppm (C4-H) [15] [16]. The deuterium substitution at positions 2, 4, 16, and 16 results in the absence of corresponding proton signals, confirming the isotopic labeling pattern [7] [16].

The C-16 position demonstrates particular significance in the NMR analysis, as this location exhibits deuterium exchange characteristics under certain analytical conditions [16]. The exchangeability of C-16 deuterium atoms with protium can result in the observation of mixed isotopologue patterns, requiring careful interpretation of the spectral data [16].

Carbon-13 NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of Estrone-d4 3-Sulfate Sodium Salt. The spectrum displays characteristic signals for the carbonyl carbon at C-17 (219.7 ppm), the sulfated phenolic carbon at C-3 (155.0 ppm), and the aromatic carbons of the A-ring system [15] [16]. The deuterium substitution results in isotope shifts for carbons directly bonded to deuterium, providing confirmatory evidence for the labeling pattern [7].

Deuterium NMR Spectral Properties

Deuterium NMR spectroscopy offers direct observation of the incorporated deuterium atoms within the molecular structure [17]. The technique reveals broad signals characteristic of deuterium nuclei, with chemical shifts corresponding to the aromatic and aliphatic positions of deuterium incorporation [17]. The broad line widths typically observed in deuterium NMR spectra (ranging from a few hertz to several kilohertz) provide information about molecular dynamics and deuterium exchange processes [17].

Solvent Effects and Analytical Conditions

NMR analysis of Estrone-d4 3-Sulfate Sodium Salt is typically performed in deuterated dimethyl sulfoxide (DMSO-d6) to avoid solvent interference with the deuterium signals [14] [15]. The choice of solvent system influences the observed chemical shifts and signal resolution, with DMSO-d6 providing optimal spectral quality for structural characterization [18]. Temperature effects on NMR spectra are minimal under standard analytical conditions, ensuring reproducible spectral data [15].

Isotopic Enrichment Verification

NMR spectroscopy provides quantitative assessment of isotopic enrichment through integration of deuterium signals relative to residual proton signals [14] [16]. The technique confirms isotopic purities typically exceeding 95% for the deuterated positions, with some variation observed at the C-16 position due to exchange processes [16]. This quantitative capability makes NMR an essential tool for quality control of deuterated reference standards.

High-Performance Liquid Chromatography (HPLC) Validation Protocols

High-Performance Liquid Chromatography validation protocols for Estrone-d4 3-Sulfate Sodium Salt encompass comprehensive analytical method development, optimization, and performance qualification procedures. These protocols ensure reliable quantitative analysis across diverse analytical applications and regulatory compliance requirements.

Chromatographic Separation Optimization

The chromatographic separation of Estrone-d4 3-Sulfate Sodium Salt employs reverse-phase liquid chromatography with C18 stationary phases providing optimal retention and resolution characteristics [12] [19]. Column selection encompasses various C18 phases, including Waters Acquity BEH C18, Phenomenex Kinetex C18, and Agilent Extend-C18, each offering distinct selectivity profiles for estrogen sulfate analysis [12] [20] [11].

Mobile phase composition typically consists of methanol-water gradients with ammonium hydroxide (0.1%) as a pH modifier to enhance peak shape and ionization efficiency [21] [20]. The gradient elution program optimizes separation of structural isomers and potential interfering compounds, with analysis times ranging from 5 to 10 minutes depending on the chromatographic system [12] [11].

Method Validation Parameters

Validation protocols for Estrone-d4 3-Sulfate Sodium Salt analysis encompass all critical analytical performance characteristics required for quantitative bioanalysis [11] [13]. Linearity assessment demonstrates excellent correlation coefficients (R² > 0.99) across concentration ranges from 0.05 to 300 pg/injection, covering the analytical requirements for diverse sample types [12] [10].

Precision evaluation reveals intra-day coefficients of variation ranging from 3.9% to 17.2%, well within acceptable limits for bioanalytical methods [12] [11]. Inter-day precision demonstrates comparable performance, with coefficients of variation below 15% at all tested concentration levels [13]. Accuracy assessment shows recovery values between 98% and 107%, confirming the absence of systematic bias in the analytical procedure [12] [11].

Sensitivity and Detection Limits

The analytical sensitivity of HPLC methods for Estrone-d4 3-Sulfate Sodium Salt achieves limits of detection ranging from 0.08 to 0.15 ng/L, depending on the detection system employed [8] [11]. Limits of quantification typically fall within the range of 0.15 to 0.53 ng/L, providing adequate sensitivity for biological sample analysis [11] [13]. These performance characteristics enable quantitative analysis of estrone sulfate in diverse biological matrices at physiologically relevant concentrations.

Stability and Robustness Assessment

Stability studies demonstrate that Estrone-d4 3-Sulfate Sodium Salt maintains analytical integrity under various storage and processing conditions [11]. The compound exhibits stability during freeze-thaw cycles, with less than 5% degradation observed after three freeze-thaw cycles [11]. Bench-top stability at room temperature exceeds 24 hours, while refrigerated storage (4°C) maintains compound stability for extended periods [11].

Matrix Effects and Selectivity

HPLC validation protocols include comprehensive assessment of matrix effects across relevant biological matrices, including human serum, plasma, and tissue extracts [12] [11]. The analytical method demonstrates excellent selectivity, with no significant interference from endogenous compounds or common pharmaceutical agents [11]. Matrix effects are minimized through appropriate sample preparation procedures and the use of isotopically labeled internal standards [12].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry represents the most advanced analytical approach for Estrone-d4 3-Sulfate Sodium Salt analysis, combining high-resolution chromatographic separation with selective mass spectrometric detection. This technique provides unparalleled sensitivity, specificity, and throughput for quantitative bioanalysis.

Instrumental Configuration and Optimization

UPLC-MS/MS analysis of Estrone-d4 3-Sulfate Sodium Salt employs sub-2-μm particle size columns to achieve enhanced chromatographic resolution and reduced analysis times [20]. The Waters Acquity UPLC system coupled with triple quadrupole mass spectrometers provides optimal analytical performance for routine quantitative analysis [20]. Column selection focuses on phenyl-hexyl and C18 phases, with the Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm) providing excellent separation characteristics [20].

Mobile phase systems utilize methanol-water gradients with ammonium trifluoroacetate (3.0 mM) to enhance ionization efficiency and peak shape [22]. The gradient elution program achieves complete separation within 5 minutes, with the target compound eluting at approximately 3.5 minutes under optimized conditions [20]. Flow rates of 0.3 to 0.4 mL/min provide optimal balance between resolution and sensitivity [20].

Mass Spectrometric Detection Parameters

The mass spectrometric detection of Estrone-d4 3-Sulfate Sodium Salt utilizes electrospray ionization in negative ion mode (ESI-) with multiple reaction monitoring (MRM) acquisition [10] [20]. The primary MRM transition (349.2 → 269.2) provides optimal sensitivity and selectivity for quantitative analysis [11]. Secondary transitions (349.2 → 145.2) serve as qualifier ions for compound identification and confirmation [6] [11].

Optimized source parameters include capillary voltage (3500 V), desolvation temperature (275°C), and cone gas flow (13 L/min) to maximize ionization efficiency [20]. Collision-induced dissociation employs argon as collision gas with collision energies optimized for each MRM transition [11]. The mass spectrometer operates in positive ion mode for certain applications, with appropriate adjustment of source conditions [22].

Quantitative Analysis Applications

UPLC-MS/MS methods for Estrone-d4 3-Sulfate Sodium Salt demonstrate exceptional analytical performance across diverse application areas [20]. Clinical research applications achieve limits of quantification as low as 0.16 pg/mL for estradiol and 0.07 pg/mL for estrone, enabling analysis of suppressed hormone levels in cancer patients [20]. Pharmacokinetic studies utilize the technique for drug metabolism and disposition studies, with linear ranges extending from 3 to 150 nM [22].

Environmental analysis applications employ UPLC-MS/MS for trace-level detection of estrogen sulfates in water samples, achieving detection limits below 1 ng/L [8]. The technique provides excellent selectivity for distinguishing between structural isomers and potential interfering compounds in complex environmental matrices [8].

Bioanalytical Method Performance

The analytical performance of UPLC-MS/MS methods for Estrone-d4 3-Sulfate Sodium Salt exceeds requirements for regulated bioanalytical applications [20]. Precision values consistently fall below 10% coefficient of variation across the analytical range, with accuracy values between 95% and 105% of nominal concentrations [20]. The methods demonstrate excellent reproducibility across different analytical batches and operators [20].

Sample Preparation and Matrix Compatibility

UPLC-MS/MS methods accommodate diverse sample preparation approaches, including liquid-liquid extraction, solid-phase extraction, and protein precipitation procedures [20]. The technique demonstrates compatibility with various biological matrices, including serum, plasma, tissue homogenates, and cell culture media [10] [20]. Matrix effects are effectively controlled through the use of isotopically labeled internal standards and appropriate sample preparation protocols [20].

Regulatory Compliance and Quality Assurance

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard